3-(cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide
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Overview
Description
3-(cyclopentyloxy)-N’-hydroxy-4-methoxybenzene-1-carboximidamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyloxy group, a hydroxy group, and a methoxy group attached to a benzene ring, along with a carboximidamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentyloxy)-N’-hydroxy-4-methoxybenzene-1-carboximidamide typically involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an ethanol solvent at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentyloxy)-N’-hydroxy-4-methoxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-(cyclopentyloxy)-N’-hydroxy-4-methoxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(cyclopentyloxy)-N’-hydroxy-4-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopentyloxy)-4-methoxybenzaldehyde
- 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide
Uniqueness
3-(cyclopentyloxy)-N’-hydroxy-4-methoxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-cyclopentyloxy-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-7-6-9(13(14)15-16)8-12(11)18-10-4-2-3-5-10/h6-8,10,16H,2-5H2,1H3,(H2,14,15) |
InChI Key |
IXCVJUBFNZUOPG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/O)/N)OC2CCCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)N)OC2CCCC2 |
Origin of Product |
United States |
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